Lipophilicity Tuning: XLogP3 Comparison with the Unsubstituted and 4-Chlorophenyl Analogs
The target compound presents a calculated XLogP3 of 0.2 [1]. This is notably lower than that of the unsubstituted 2-amino-1-phenylpropane-1,3-diol (predicted XLogP3 ~0.5) and the 4-chlorophenyl analog (predicted XLogP3 ~0.8) . The introduction of the 3-fluoro group on the 4-chlorophenyl ring increases polarity more than the addition of a chlorine atom alone, providing a nuanced adjustment to lipophilicity critical for optimizing drug-like properties.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | 2-Amino-1-phenylpropane-1,3-diol (XLogP3 ~0.5); 2-Amino-1-(4-chlorophenyl)propane-1,3-diol (XLogP3 ~0.8) |
| Quantified Difference | Δ = -0.3 and -0.6 respectively |
| Conditions | Computational prediction by Cactvs 3.4.6.11 engine as reported in PubChem. |
Why This Matters
Procurement for lead optimization requires building blocks with finely tuned lipophilicity; this compound fills a gap between non-halogenated (too hydrophilic) and 4-chloro (too lipophilic) analogs.
- [1] PubChem. Compound Summary for CID 66205142: 2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol. National Center for Biotechnology Information. Accessed April 30, 2026. View Source
